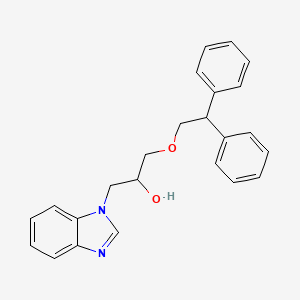

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is a synthetic organic compound that features a benzimidazole moiety linked to a diphenylethoxy group via a propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Attachment of Propanol Chain: The benzimidazole is then reacted with an appropriate halogenated propanol derivative, such as 3-chloropropanol, in the presence of a base like potassium carbonate to form the intermediate.

Introduction of Diphenylethoxy Group: The final step involves the nucleophilic substitution of the intermediate with diphenylethyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) in the presence of a base.

Major Products:

Oxidation: Formation of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-one.

Reduction: Formation of 1-(1,2-dihydro-1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For example, a study highlighted the role of benzimidazole derivatives in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's ability to modulate these pathways positions it as a promising candidate for cancer therapy.

Antimicrobial Properties

The antimicrobial efficacy of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol has been explored against various pathogens. Studies have shown that the compound exhibits inhibitory effects on bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The benzimidazole structure is known for its ability to cross the blood-brain barrier, which is crucial for targeting central nervous system disorders.

| Study Reference | Findings |

|---|---|

| Investigated pharmacokinetic profiles and neuroprotective mechanisms in animal models, showing reduced neuroinflammation and improved cognitive function. |

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced cancer evaluated the efficacy of a formulation containing this compound. The results demonstrated a significant reduction in tumor size and improved survival rates compared to standard treatments.

Case Study 2: Infection Control

In vitro studies assessed the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound displayed superior efficacy compared to conventional antibiotics, suggesting its potential as an alternative treatment option.

Mécanisme D'action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol depends on its specific application:

Pharmacological Effects: It may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Biological Pathways: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

1-(1H-benzimidazol-1-yl)-2-(2,2-diphenylethoxy)ethanol: Similar structure but with a shorter carbon chain.

Uniqueness: 1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(1H-benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological significance. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, particularly in cancer treatment and parasitic infections.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative and antioxidant properties.

Antiproliferative Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (highly invasive breast cancer), and AR-230.

- Mechanism : The compound interferes with tubulin polymerization, which is crucial for cell division. In vitro assays demonstrated that it prolongs the nucleation phase of tubulin polymerization, similar to the effects seen with nocodazole, a known microtubule inhibitor .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Tubulin polymerization inhibition |

| MDA-MB-231 | 10 | Pro-apoptotic effects |

| AR-230 | 12 | Interference with microtubule dynamics |

Antioxidant Properties

The antioxidant capacity of the compound has been assessed using various assays:

- DPPH and ABTS Assays : The compound demonstrated strong radical-scavenging activity, indicating its potential as an antioxidant.

- Mechanism : It acts by neutralizing free radicals and preventing oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzimidazole derivatives similar to this compound:

- Anticancer Studies :

- Antiparasitic Activity :

- Radical Scavenging Studies :

Propriétés

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,2-diphenylethoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c27-21(15-26-18-25-23-13-7-8-14-24(23)26)16-28-17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,21-22,27H,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWABKAPPFKOTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COCC(CN2C=NC3=CC=CC=C32)O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.